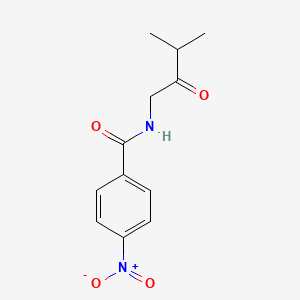

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(2)11(15)7-13-12(16)9-3-5-10(6-4-9)14(17)18/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEHNDGQPCVWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical characteristics of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

An In-Depth Technical Guide to the Physicochemical Characterization of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

Abstract

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a novel compound featuring a 4-nitrobenzamide core linked to a branched keto-amine moiety. As with any new chemical entity intended for biological research or drug development, a thorough and systematic physicochemical characterization is a prerequisite. These fundamental properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are critical for ensuring its identity, purity, and stability. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the complete physicochemical evaluation of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide. We present a logical workflow, detailed experimental protocols for key analytical techniques, and the rationale behind these choices, grounding our approach in established scientific principles.

Compound Identity and Structural Elucidation

The foundational step in characterizing a new chemical entity is the unambiguous confirmation of its chemical structure. This process validates the synthetic route and ensures that all subsequent biological and physicochemical data are attributed to the correct molecule. A multi-spectroscopic approach is the gold standard for structural elucidation.

Chemical Identity

-

IUPAC Name: N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

-

CAS Number: 1311317-41-5[1]

-

Molecular Formula: C₁₂H₁₄N₂O₄[1]

-

Molecular Weight: 250.25 g/mol [1]

-

Chemical Structure:

(Note: Image generated for illustrative purposes)

Rationale for a Multi-Spectroscopic Approach

Relying on a single analytical technique is insufficient for definitive structural proof. Each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and elemental composition, Infrared (IR) spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and connectivity. The convergence of data from these orthogonal techniques provides a self-validating system for structural confirmation.

Experimental Workflow for Structural Elucidation

The following workflow ensures a comprehensive and logical progression for confirming the molecular structure.

Caption: Workflow for the structural elucidation of a newly synthesized compound.

Experimental Protocols

1.4.1 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact molecular weight and confirm the elemental formula.

-

Methodology (ESI-TOF):

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to approximately 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Compare the measured exact mass to the theoretical mass calculated for C₁₂H₁₅N₂O₄⁺. The mass error should be less than 5 ppm.

-

1.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the principal functional groups present in the molecule.

-

Methodology (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.[2]

-

1.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.[3]

-

Methodology:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase, and baseline correction) and analyze the chemical shifts, integration, and coupling constants.

-

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide based on its structure and data from analogous compounds.[4][5]

| Parameter | Expected Value / Observation | Rationale |

| HRMS ([M+H]⁺) | m/z 251.1026 | Calculated for C₁₂H₁₅N₂O₄⁺ |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch)~1715 (Ketone C=O stretch)~1660 (Amide I, C=O stretch)~1550 (Amide II, N-H bend)~1520 & ~1350 (Asymmetric & Symmetric NO₂ stretch) | Presence of amide, ketone, and nitro-aromatic functional groups. |

| ¹H NMR (DMSO-d₆) | δ ~9.1 (t, 1H, N-H)δ ~8.3 (d, 2H, Ar-H ortho to NO₂)δ ~8.1 (d, 2H, Ar-H ortho to C=O)δ ~4.2 (d, 2H, -CH₂-)δ ~3.0 (sept, 1H, -CH-)δ ~1.1 (d, 6H, -CH(CH₃)₂) | Distinct signals for amide, aromatic, methylene, methine, and methyl protons. The electron-withdrawing nitro group deshields adjacent aromatic protons. |

| ¹³C NMR (DMSO-d₆) | δ ~208 (Ketone C=O)δ ~165 (Amide C=O)δ ~150 (Ar-C-NO₂)δ ~140 (Ar-C-C=O)δ ~129 (Ar-CH)δ ~124 (Ar-CH)δ ~45 (-CH₂-)δ ~35 (-CH-)δ ~18 (-CH₃) | Unique signals for all carbon environments, including two carbonyls and four distinct aromatic carbons. |

Purity and Thermal Stability

Assessing the purity and thermal stability of a compound is crucial for its reliable use in research and development. Purity ensures that observed biological effects are due to the compound itself, while thermal stability data informs handling, storage, and formulation strategies.[6]

Rationale for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of organic compounds due to its high resolution and sensitivity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and decomposition temperature, which are intrinsic properties of a pure compound and dictate its stability.[7][8]

Experimental Workflow for Purity and Thermal Analysis

Caption: Integrated workflow for purity and thermal stability analysis.

Experimental Protocols

2.3.1 Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Objective: To quantify the purity of the compound.

-

Methodology:

-

System: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid). Example Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the compound has a strong chromophore, likely around 260-280 nm due to the nitro-aromatic system.[9][10]

-

Sample Preparation: Dissolve the sample in acetonitrile or DMSO to a concentration of 1 mg/mL. Inject 10 µL.

-

Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

-

2.3.2 Thermal Analysis (DSC/TGA)

-

Objective: To determine the melting point and thermal decomposition temperature.

-

Methodology:

-

DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sharp endothermic peak corresponds to the melting point.

-

TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which significant weight loss begins is the onset of decomposition.

-

Summary of Thermal and Purity Data

| Parameter | Hypothetical Value | Significance |

| Purity (HPLC) | >98% | Ensures data reliability for biological assays. |

| Melting Point (DSC) | 170 - 195 °C | A sharp melting range is indicative of high purity. The expected range is based on similar nitrobenzamide structures.[5][11] |

| Decomposition (TGA) | >220 °C | Indicates the compound is stable at room temperature and suitable for most standard experimental conditions. |

Solubility and Lipophilicity

Solubility and lipophilicity are cornerstone physicochemical properties that dictate a compound's "drug-likeness." Aqueous solubility is essential for administration and absorption, while lipophilicity (often measured as the octanol-water partition coefficient, LogP) governs the ability to cross biological membranes.[12]

Rationale for Solubility and LogP Determination

A delicate balance between hydrophilicity and lipophilicity is required for oral bioavailability. The "Lipinski's Rule of 5" uses LogP as a key predictor. The shake-flask method is the benchmark for determining LogP, providing a direct measure of a compound's partitioning behavior.[13][14] Understanding solubility across a pH range is also critical, as the ionization state of a molecule can dramatically affect its solubility in different parts of the gastrointestinal tract.

Logical Flow for Solubility and Lipophilicity Determination

Caption: Workflow for determining key drug-like properties.

Experimental Protocols

3.3.1 Aqueous Thermodynamic Solubility

-

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer.

-

Methodology (Shake-Flask):

-

Add an excess amount of the solid compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a calibration curve.

-

3.3.2 Lipophilicity (LogP) Determination

-

Objective: To measure the octanol-water partition coefficient.

-

Methodology (Shake-Flask):

-

Prepare a stock solution of the compound in the aqueous phase (water or PBS).

-

Add a known volume of this solution to an equal volume of n-octanol in a separatory funnel or vial.

-

Shake vigorously for several minutes and then allow the two phases to separate completely (centrifugation may be required).

-

Carefully collect both the aqueous and organic phases.

-

Measure the concentration of the compound in each phase using HPLC-UV.

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[13]

-

Predicted Physicochemical Properties for Drug Development

| Parameter | Predicted Value | Implication for Drug Development |

| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | The compound is likely poorly soluble. This is common for aromatic compounds and may necessitate formulation strategies (e.g., amorphous solid dispersions, salt forms) to improve absorption.[15][16] |

| pKa (predicted) | Amide N-H: ~16-18 (not acidic)No basic centers | The compound is neutral and its solubility is unlikely to be significantly affected by pH changes within the physiological range. |

| LogP (predicted) | 2.0 - 3.5 | This value is within the desirable range for oral drug candidates according to Lipinski's rules (LogP < 5), suggesting a good balance for membrane permeability without excessive lipophilicity that could lead to poor solubility or high metabolic clearance.[17] |

Conclusion

The comprehensive physicochemical characterization of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is an indispensable step in its journey from a synthesized molecule to a useful scientific tool. By systematically applying the spectroscopic, chromatographic, and thermal analysis techniques outlined in this guide, researchers can confirm its identity and purity with high confidence. Furthermore, the determination of its solubility and lipophilicity provides critical, early-stage insights into its potential drug-like properties, guiding future formulation and development efforts. The collective data generated through this workflow establishes a robust foundation for any subsequent biological or pharmacological investigations.

References

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

-

PubChem. 4-Nitrobenzamide | C7H6N2O3 | CID 12091. [Link]

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

-

PubMed Central (PMC). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. [Link]

-

PubChem. 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900. [Link]

-

PubChem. 2-Nitrobenzamide | C7H6N2O3 | CID 11876. [Link]

-

University of California, Davis. Solubility of Organic Compounds. [Link]

-

AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

National Institutes of Health (NIH). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Physicochemical parameters used in the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

American Pharmaceutical Review. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. UV-visible spectra illustrating products formation following 1 h.... [Link]

-

Atilim University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubMed Central (PMC). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]

-

MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

PCCP Owner Societies. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

-

MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

Chemaxon. LogP and logD calculations. [Link]

-

PubMed Central (PMC). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

-

PubMed Central (PMC). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpbs.com [ijpbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

A Strategic Research Guide to N-(3-methyl-2-oxobutyl)-4-nitrobenzamide (CAS: 1311317-41-5): Synthesis, Characterization, and Bio-evaluation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of the novel chemical entity, N-(3-methyl-2-oxobutyl)-4-nitrobenzamide. Given the limited specific research available for this compound, this guide is structured as a strategic roadmap, outlining a logical, field-proven workflow for its synthesis, characterization, and preliminary biological evaluation. The methodologies described herein are grounded in established principles for analogous chemical structures, namely N-acyl-α-amino ketones and nitrobenzamide derivatives, to provide a robust framework for its scientific exploration.

Introduction and Scientific Context

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a small molecule identified by the CAS number 1311317-41-5.[1] Its structure is a hybrid of two key chemical motifs: a 4-nitrobenzamide core and an N-acylated α-amino ketone side chain derived from valine. This unique combination warrants investigation, as both parent structures are prevalent in compounds with significant biological activity.

-

The Nitrobenzamide Moiety: The nitroaromatic group is a well-known pharmacophore and is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The nitro group's electron-withdrawing nature can influence molecular interactions and is often crucial for the compound's mechanism of action, which can involve bioreduction to reactive intermediates under hypoxic conditions.[4] Specifically, 4-nitrobenzamide derivatives have been explored for their potential as antimycobacterial and anti-inflammatory agents.[5][6]

-

The N-Acyl-α-Amino Ketone Moiety: N-acyl-α-amino acids and their ketone derivatives are fundamental building blocks in medicinal chemistry.[7] This structural class is of interest for its role as intermediates in the synthesis of various bioactive molecules and heterocycles, such as 1,3-oxazoles.[8][9]

The convergence of these two motifs in a single molecule suggests a rich potential for novel biological activity. This guide provides a systematic approach to unlock that potential.

Proposed Synthesis and Analytical Characterization

A logical and efficient synthesis is the cornerstone of any new drug discovery program. For N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, a straightforward synthetic route involves the acylation of an appropriate α-amino ketone precursor.

Proposed Synthesis Protocol: Amide Coupling

The most direct approach is the coupling of 4-nitrobenzoyl chloride with 3-amino-4-methyl-2-pentanone. This reaction is a standard nucleophilic acyl substitution.

Protocol:

-

Precursor Preparation: If not commercially available, the precursor 3-amino-4-methyl-2-pentanone hydrochloride can be synthesized from N-Boc-L-valine through a series of standard organic chemistry transformations.

-

Reaction Setup: Dissolve 1.0 equivalent of 3-amino-4-methyl-2-pentanone hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes at 0 °C.

-

Acylation: Slowly add a solution of 1.1 equivalents of 4-nitrobenzoyl chloride in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers are then washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

Structural Characterization and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of the 4-nitrophenyl ring, the amide N-H proton, the methine and methyl protons of the isobutyl group, and the methylene protons adjacent to the amide. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons of the side chain. |

| FT-IR | Identification of key functional groups. | Characteristic stretching frequencies for N-H (amide), C=O (amide and ketone), and N-O (nitro group). |

| LC-MS | Molecular weight confirmation and purity analysis. | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the target molecule (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol ).[1] |

| HPLC | Quantitative purity assessment. | A single major peak, allowing for the determination of purity (ideally >95%). |

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

A Framework for Biological Evaluation

The structural alerts within N-(3-methyl-2-oxobutyl)-4-nitrobenzamide suggest several avenues for biological testing. Nitroaromatic compounds are frequently investigated for their antimycobacterial and anti-inflammatory activities.[5][6]

Hypothesis Generation and Target Selection

-

Antimycobacterial Activity: Many nitrobenzamide derivatives are known inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1.[5][10] The presence of the 4-nitro group makes this a primary hypothesis to investigate.

-

Anti-inflammatory Activity: Certain nitrobenzamide compounds have shown potent inhibition of pro-inflammatory cytokines like iNOS, COX-2, and TNF-α.[2][6] This suggests a potential role in modulating inflammatory pathways.

-

General Cytotoxicity/Anticancer Activity: The nitro group can be reduced in hypoxic tumor environments to cytotoxic species, a mechanism exploited by some anticancer agents.[11]

Tiered In Vitro Screening Protocol

A tiered approach ensures efficient use of resources, starting with broad assessments and moving to more specific, hypothesis-driven assays.

Tier 1: Foundational Assays

-

Cytotoxicity Assessment:

-

Protocol: Utilize a standard MTT or PrestoBlue cell viability assay on a panel of cell lines (e.g., HEK293 for general toxicity, RAW 264.7 macrophages for inflammatory studies, and a cancer cell line like HCT-116).

-

Purpose: To determine the compound's general toxicity and establish a non-toxic concentration range for subsequent assays. This is a critical self-validating step to ensure that effects seen in later assays are not simply due to cell death.

-

Tier 2: Hypothesis-Driven Functional Assays

-

Antimycobacterial Assay (if pursuing this hypothesis):

-

Protocol: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain) or a surrogate like Mycobacterium smegmatis.

-

Purpose: To directly assess the compound's ability to inhibit bacterial growth.

-

-

Enzyme Inhibition Assay (if pursuing a specific enzyme target):

-

Protocol: A classic in vitro enzyme inhibition assay would involve the enzyme, a substrate, the inhibitor (the test compound), and necessary co-factors in a buffered solution.[12][13] For a hypothesized target like DprE1, a specific activity assay would be employed.

-

Purpose: To determine if the compound directly interacts with and inhibits a purified target enzyme. The output is typically an IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

-

-

Anti-inflammatory Assay (if pursuing this hypothesis):

-

Protocol: Use lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells. Measure the production of nitric oxide (NO) using the Griess assay in the presence of varying concentrations of the test compound.

-

Purpose: To assess the compound's ability to suppress a key inflammatory response in a relevant cell model.

-

Workflow for Proposed Biological Evaluation

Sources

- 1. biosynth.com [biosynth.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide molecular weight and formula

An In-Depth Technical Guide to N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, a specialized chemical compound of interest in synthetic chemistry and drug discovery. The document delineates its fundamental chemical properties, including molecular formula and weight, and presents a detailed, plausible synthetic protocol for its preparation. Furthermore, it covers essential characterization techniques, safety and handling procedures, and the mechanistic rationale behind its synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's synthesis and properties.

Chemical Identity and Physicochemical Properties

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a nitrobenzamide derivative. The presence of a nitro group, an amide linkage, and a ketone functional group within its structure makes it a versatile scaffold for further chemical modifications and a potential candidate for various research applications.

Molecular Structure

The structural framework of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide consists of a 4-nitrobenzoyl group attached to a 1-amino-3-methyl-2-butanone moiety via an amide bond.

Caption: 2D Structure of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

Quantitative Data Summary

The key physicochemical properties of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| CAS Number | 1311317-41-5 | [1] |

| Canonical SMILES | CC(C)C(=O)CNC(=O)C1=CC=C([C=C1])[O-] | [1] |

Synthesis and Mechanistic Insights

The synthesis of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide can be achieved via a standard nucleophilic acyl substitution reaction. This common yet powerful method involves the reaction of an amine with an acyl chloride to form an amide bond. Herein, we propose a robust protocol for its synthesis from 4-nitrobenzoyl chloride and 1-amino-3-methyl-2-butanone hydrochloride.

Synthetic Rationale

The core of this synthesis is the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. The chosen pathway involves reacting 4-nitrobenzoyl chloride with 1-amino-3-methyl-2-butanone.

-

Reactant Selection : 4-nitrobenzoyl chloride is an excellent acylating agent. The chloride is a good leaving group, and the electron-withdrawing nitro group further activates the carbonyl carbon towards nucleophilic attack. 1-amino-3-methyl-2-butanone provides the necessary primary amine nucleophile. It is often supplied as a hydrochloride salt to improve shelf-life and handling; therefore, a base is required to liberate the free amine in situ.

-

Role of the Base : A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the base is typically used to ensure the complete neutralization of both the HCl byproduct and the HCl from the amine salt.[2]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

Experimental Protocol: Synthesis

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reactants : 1-Amino-3-methyl-2-butanone hydrochloride, 4-nitrobenzoyl chloride

-

Reagent : Triethylamine (TEA)

-

Solvent : Dichloromethane (DCM), Anhydrous

-

Workup Solutions : 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

-

Drying Agent : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Equipment : Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-amino-3-methyl-2-butanone hydrochloride (1.0 eq).

-

Dissolution : Add anhydrous dichloromethane (DCM) to dissolve the amine salt. Cool the resulting suspension to 0°C using an ice bath.

-

Base Addition : Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. The formation of triethylammonium chloride may be observed as a white precipitate.

-

Acylation : Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Quenching and Extraction : Upon completion, dilute the reaction mixture with DCM. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.[2] This removes excess TEA, unreacted starting materials, and aqueous-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

Characterization and Analysis

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the amide N-H proton, and the aliphatic protons of the butyl chain.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement that corresponds to C₁₂H₁₄N₂O₄.[2]

-

Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups, such as the amide C=O stretch (around 1640 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), the ketone C=O stretch (around 1715 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹).

Safety and Handling

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is classified with specific hazard codes, and appropriate precautions must be taken during its handling and storage.

-

Hazard Statement Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statement Codes :

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

-

Handling : Handle in a fume hood, avoiding inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This guide has detailed the essential technical information for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, from its fundamental properties to a reliable synthetic protocol. The provided methodology, grounded in established chemical principles, offers a clear pathway for its preparation. Proper analytical characterization is paramount to validate the synthesis, and strict adherence to safety protocols is required for its handling. This compound serves as a valuable building block for further research and development in the chemical and pharmaceutical sciences.

References

-

MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from MDPI website. [Link]

Sources

Spectroscopic Characterization of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound N-(3-methyl-2-oxobutyl)-4-nitrobenzamide (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol , CAS: 1311317-41-5). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By analyzing the constituent functional groups—a 4-nitrobenzamide core and an N-linked 3-methyl-2-oxobutyl chain—and drawing comparisons with structurally analogous compounds, we offer a detailed interpretive framework for researchers engaged in the synthesis, identification, and characterization of N-acyl alpha-amino ketones and related novel chemical entities. This guide is intended to serve as a robust reference for predicting, understanding, and assigning the spectral features of this compound, thereby facilitating its unambiguous identification in a research and development setting.

Introduction: The Need for Spectroscopic Elucidation

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a molecule of interest within the broader class of N-acyl-α-amino ketones. These scaffolds are significant in medicinal chemistry and drug development due to their presence in various bioactive compounds and their utility as versatile synthetic intermediates.[1] The precise characterization of such molecules is paramount to confirming their identity, purity, and structure, which underpins all subsequent biological and chemical evaluation.

The "three pillars" of organic spectroscopic analysis—NMR, IR, and MS—provide a detailed electronic, vibrational, and molecular weight profile of a compound.

-

NMR spectroscopy elucidates the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

-

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern.

This document synthesizes predictive data for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, providing a foundational dataset for researchers. The causality behind each predicted signal is explained, grounding the analysis in fundamental spectroscopic principles and empirical data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra are based on the distinct chemical environments created by the aromatic ring, the electron-withdrawing nitro and carbonyl groups, and the aliphatic side chain.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be used for less soluble compounds and allows for the observation of exchangeable protons like the N-H proton.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amide proton, and the protons of the isobutyl ketone moiety. The electron-withdrawing nature of the nitro group strongly deshields the aromatic protons, particularly those ortho to it.[2]

Table 1: Predicted ¹H NMR Data for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.8 - 9.2 | Broad Singlet | 1H | N-H | The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| ~8.35 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | These protons are strongly deshielded by the anisotropic and inductive effects of the adjacent nitro group.[2] |

| ~8.05 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the carbonyl group and are meta to the nitro group. |

| ~4.35 | Doublet (d) | 2H | -C(=O)-CH₂ -NH- | The methylene protons are adjacent to a carbonyl and a nitrogen atom, shifting them downfield. Coupling to the N-H proton may be observed. |

| ~3.00 | Septet (sept) | 1H | -CH -(CH₃)₂ | This methine proton is split into a septet by the six equivalent protons of the two adjacent methyl groups. |

| ~1.20 | Doublet (d) | 6H | -CH-(CH₃ )₂ | The six protons of the two methyl groups are equivalent and are split into a doublet by the adjacent methine proton. |

Caption: Molecular structure with proton assignments for ¹H NMR.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry. The carbonyl carbons and the aromatic carbon attached to the nitro group are expected at the lowest field.

Table 2: Predicted ¹³C NMR Data for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~208-212 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and typically appear above 200 ppm. |

| ~165 | C =O (Amide) | Amide carbonyl carbons are found at a lower chemical shift compared to ketones. |

| ~150 | C -NO₂ (Aromatic) | The ipso-carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~140 | C -C=O (Aromatic) | The ipso-carbon attached to the amide carbonyl group. |

| ~129 | C H (Aromatic, ortho to C=O) | Aromatic CH carbons. |

| ~124 | C H (Aromatic, ortho to NO₂) | Aromatic CH carbons deshielded by the nitro group. |

| ~48 | -CO-C H₂-NH- | Aliphatic carbon adjacent to a carbonyl group and a nitrogen atom. |

| ~39 | -C H-(CH₃)₂ | The aliphatic methine carbon. |

| ~18 | -CH-(C H₃)₂ | The two equivalent methyl carbons appear at a high field. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an effective method for confirming the presence of key functional groups within a molecule. The spectrum of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is expected to be dominated by strong absorptions from the two carbonyl groups, the N-H bond, and the nitro group.[3][4][5]

Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Caption: Experimental workflow for ATR-IR spectroscopy.

Predicted IR Absorption Data

The presence of both an amide and a ketone will likely result in two distinct carbonyl peaks, a key feature for structural confirmation.[6][7]

Table 3: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide |

| ~1520 | Very Strong | N-O Asymmetric Stretch | Nitro Group |

| ~1345 | Very Strong | N-O Symmetric Stretch | Nitro Group |

| ~850 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•), and induces fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance, generating a mass spectrum which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathway for N-acyl compounds often involves cleavage of the amide bond.[8][9] The presence of the stable 4-nitrobenzoyl group is expected to lead to a prominent corresponding cation.

-

Molecular Ion (M⁺•): The molecular ion peak is predicted at m/z 250 , corresponding to the molecular formula C₁₂H₁₄N₂O₄.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage adjacent to the ketone carbonyl is expected, leading to the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion.

-

Amide Bond Cleavage (N-CO Cleavage): The most likely fragmentation is the cleavage of the bond between the amide nitrogen and the benzoyl carbonyl. This would generate the stable 4-nitrobenzoyl cation, which is a very common fragment for such structures.[10][11]

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 250 | [M]⁺• (Molecular Ion) | [C₁₂H₁₄N₂O₄]⁺• |

| 150 | [O₂N-C₆H₄-CO]⁺ | [C₇H₄NO₃]⁺ |

| 120 | [C₆H₄-CO]⁺ | [C₇H₄O]⁺ |

| 101 | [O=C-CH₂-NH-CO]⁺ | [C₃H₃NO₂]⁺ |

| 85 | [CH(CH₃)₂-CO]⁺ | [C₄H₇O]⁺ |

Caption: Predicted major fragmentation pathways for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide in EI-MS.

Conclusion

This guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide. The predicted data, summarized in the tables above, provide a robust spectroscopic signature for this compound. The ¹H and ¹³C NMR spectra are expected to clearly resolve the aromatic and aliphatic regions, with chemical shifts heavily influenced by the nitro and carbonyl functionalities. The IR spectrum should prominently display characteristic absorptions for the N-H bond, two distinct carbonyls (amide and ketone), and the nitro group. Finally, the mass spectrum is predicted to show a clear molecular ion peak at m/z 250 and a dominant fragment at m/z 150 corresponding to the stable 4-nitrobenzoyl cation. This comprehensive, theory-grounded dataset serves as an essential tool for any researcher working on the synthesis and characterization of this molecule, enabling confident structural verification.

References

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

IR Spectroscopy Spectra. Scribd. Available at: [Link]

-

Carbonyl compounds - IR spectroscopy. SlidePlayer. Available at: [Link]

-

Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

-

NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. ResearchGate. Available at: [Link]

-

Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

-

IR Spectra of Carbonyl Compounds. YouTube. Available at: [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. SciSpace. Available at: [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Available at: [Link]

-

CASPRE - 13C NMR Predictor. CASPRE. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. m.youtube.com [m.youtube.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Research Landscape of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential research applications of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on its procurement, a plausible synthetic route based on established chemical principles, and potential areas of investigation inferred from related nitrobenzamide analogs.

Commercial Sourcing

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is available as a research chemical from specialized suppliers. Investigators can procure this compound for laboratory use, ensuring the advancement of scientific inquiry.

Confirmed Suppliers

One confirmed commercial source for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is Biosynth . The key identifying information for this product is as follows:

| Parameter | Value |

| Product Name | N-(3-methyl-2-oxobutyl)-4-nitrobenzamide |

| CAS Number | 1311317-41-5[1] |

| Molecular Formula | C₁₂H₁₄N₂O₄[1] |

| Molecular Weight | 250.25 g/mol [1] |

| Supplier Catalog No. | LCC31741[1] |

| Intended Use | For Research Purposes Only[1] |

Another potential vendor, BLDpharm , has been listed on some international supplier websites, though current availability may be limited. Researchers are advised to directly inquire with the supplier for the most up-to-date stock information.

Proposed Synthesis Protocol

While a specific, published synthesis protocol for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide has not been identified in the current literature, a highly probable synthetic route can be devised based on the well-established amidation reaction between a benzoyl chloride and a primary amine. The general synthesis of various nitrobenzamide derivatives follows this reliable method[2][3].

The proposed synthesis involves the reaction of 4-nitrobenzoyl chloride with 3-amino-3-methyl-2-butanone.

Reaction Scheme

Caption: Proposed synthesis of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide.

Step-by-Step Experimental Workflow

The following is a generalized, yet detailed, experimental protocol that can be adapted for the synthesis of the target compound.

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-3-methyl-2-butanone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5 °C.

-

-

Addition of Acylating Agent:

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

-

To scavenge the hydrochloric acid byproduct, a non-nucleophilic base such as triethylamine (1.1 equivalents) is typically added to the reaction mixture[2].

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-nitrobenzoyl chloride, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-(3-methyl-2-oxobutyl)-4-nitrobenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Physicochemical Characterization

Proper characterization of the synthesized N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be instrumental in confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the nitrobenzoyl group, as well as the methyl and methine protons of the oxobutyl moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy should reveal characteristic absorption bands for the amide C=O stretch (typically around 1640-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Potential Research Applications

While no specific biological activities for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide have been reported, the broader class of nitrobenzamide derivatives has shown promise in various therapeutic areas. This suggests potential avenues of research for the title compound.

-

Antimicrobial Activity: Several studies have demonstrated the antimicrobial properties of novel 4-nitrobenzamide derivatives[4]. The presence of the nitro group is often associated with such activities. Therefore, N-(3-methyl-2-oxobutyl)-4-nitrobenzamide could be screened for its efficacy against a panel of bacterial and fungal strains.

-

Neuroscience and Pharmacology: The 2-phenylethylamine scaffold, which shares some structural similarities with the butylamine portion of the target molecule, is significant in neuroscience and pharmacology, acting as a neuromodulator[2]. It is plausible that N-(3-methyl-2-oxobutyl)-4-nitrobenzamide could be investigated for its potential effects on the central nervous system.

-

Enzyme Inhibition: The benzamide functional group is a common motif in various enzyme inhibitors. The specific substitution pattern of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide may confer inhibitory activity against certain enzymes, making it a candidate for screening in various enzyme inhibition assays.

Conclusion

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a commercially available research chemical with potential for further investigation. This guide provides a foundational understanding of its procurement, a robust and adaptable synthetic protocol, and a rationale for exploring its potential in antimicrobial, neurological, and enzymatic research. As with any novel compound, thorough characterization and systematic biological screening are essential to unlock its full scientific potential.

References

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

Sources

The Nitrobenzamide Scaffold: A Versatile Core for Therapeutic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group onto this versatile framework gives rise to nitrobenzamide derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of nitrobenzamide scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing technical data, mechanistic insights, and detailed experimental protocols, this document aims to serve as a comprehensive resource for the scientific community, fostering further investigation and innovation in the development of novel therapeutics based on this promising chemical core.

Part 1: Anticancer Activity: Exploiting Tumor Hypoxia

A significant driver of the interest in nitrobenzamide derivatives as anticancer agents lies in their potential to act as hypoxia-activated prodrugs (HAPs).[1] Solid tumors often contain regions of low oxygen, or hypoxia, which are notoriously resistant to conventional radiation and chemotherapy.[1][2][3] Nitroaromatic compounds, such as nitrobenzamides, can be selectively reduced in these hypoxic environments by endogenous reductase enzymes to generate cytotoxic species that induce cancer cell death.[1][2]

Mechanism of Action: Hypoxia-Activated Prodrugs

The anticancer mechanism of many nitrobenzamide derivatives is centered on the bioreduction of the nitro group. In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group forms a nitro radical anion. This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle, rendering it non-toxic to healthy cells. However, in the hypoxic environment of a tumor, the lower oxygen concentration allows for further reduction of the nitro radical anion to cytotoxic nitroso and hydroxylamine species. These reactive intermediates can then induce cellular damage, primarily through DNA alkylation and the generation of reactive oxygen species, ultimately leading to apoptosis of the cancer cell.[1]

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzamide derivatives.

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of nitrobenzamide derivatives can be quantified by measuring their ability to inhibit the production of key inflammatory mediators.

| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 5 | Nitric Oxide (NO) Production | RAW 264.7 | 3.7 | [4] |

| Compound 6 | Nitric Oxide (NO) Production | RAW 264.7 | 5.3 | [4] |

| Compound 4d | IL-1β, IL-6, TNF-α Production | Peritoneal Macrophages | Dose-dependent inhibition | [5] |

| TIM1c | TNF-α Inhibition | Not specified | Not specified | [3] |

| Compound 2 | TNF-α Inhibition | Not specified | 6.5 | |

| Compound 1 | TNF-α Inhibition | Not specified | 32.5 |

Experimental Protocol: ELISA for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in biological samples. [6][7] Principle: A sandwich ELISA involves capturing the cytokine of interest between two layers of antibodies (a capture antibody coated on the plate and a detection antibody). The detection antibody is linked to an enzyme, and the addition of a substrate results in a color change that is proportional to the amount of cytokine present. [6][8] Step-by-Step Protocol: [6][8][7]

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the target cytokine and incubate overnight.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample and Standard Incubation: Add cell culture supernatants (from cells treated with nitrobenzamide derivatives and stimulated with an inflammatory agent like LPS) and a serial dilution of a known standard of the cytokine to the wells. Incubate for 2 hours.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine. Incubate for 1 hour.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the biotinylated detection antibody. Incubate for 30 minutes.

-

Substrate Addition and Color Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color gradient develops.

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion and Future Directions

The nitrobenzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this chemical class. The mechanisms of action, particularly the hypoxia-activated prodrug strategy for cancer and the inhibition of the NF-κB pathway in inflammation, provide a strong rationale for their continued investigation.

Future research should focus on the synthesis and evaluation of new nitrobenzamide derivatives to expand the structure-activity relationship knowledge base. Further optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties will be crucial for translating these promising preclinical findings into clinical applications. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these compounds, facilitating the advancement of nitrobenzamide-based therapeutics from the laboratory to the clinic.

References

-

Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102. Benchchem.

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed.

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect.

-

Step-by-step guide to ELISA. Mabtech.

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central.

-

Cytokine ELISA Protocol. BD Biosciences.

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate.

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.

-

The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik.

-

Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed.

-

6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. ResearchGate.

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.

-

Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PubMed Central.

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health.

-

Identification of potential TNF-α inhibitors: from in silico to in vitro studies. PubMed Central.

-

Structure-Activity Relationship of Niclosamide Derivatives. PubMed.

-

Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate.

-

Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. PDF. ResearchGate.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

-

The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers.

-

Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. PubMed Central.

-

Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor. Google Patents.

-

EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. ResearchGate.

-

Improved monovalent TNF receptor 1-selective inhibitor with novel heterodimerizing Fc. Taylor & Francis Online.

-

Inhibition of IL-6 for the treatment of inflammatory diseases. PubMed.

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate.

-

Inhibition of il-1 and il-6 inflammation. Google Patents.

-

Interleukin-6 inhibition for the treatment of IgG4 related vasculitis. PubMed.

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH.

-

The NF-kB Signaling Pathway. Creative Diagnostics.

-

The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central.

-

Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PubMed Central.

-

A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives. Benchchem.

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health.

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI.

-

Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar.

-

In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. DISCOVERY.

-

Assays for Nitric Oxide Expression. ResearchGate.

-

Anti-inflammatory (IC50 (μM)) efficacy of (3a–3g) compounds along with.... ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 3. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]

- 4. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mabtech.com [mabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-methyl-2-oxobutyl)-4-nitrobenzamide: Synthesis, Characterization, and Biological Context

Abstract

This technical guide provides a comprehensive overview of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry and drug discovery. While the specific discovery and historical development of this molecule are not extensively documented in public literature, its synthesis is readily deduced from established chemical principles. This guide will detail the logical synthetic pathway, including a step-by-step experimental protocol. Furthermore, we will delve into the well-documented biological significance of its core components—the nitrobenzamide scaffold and the α-aminoketone moiety—to provide a robust framework for its potential applications and areas of further research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and structurally related compounds.

Introduction and Rationale

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide (CAS No: 1311317-41-5) is a small molecule that, based on its structure, sits at the intersection of several key areas of pharmacology.[1] The molecule is comprised of a 4-nitrobenzamide core linked to a 3-methyl-2-oxobutyl group. The nitroaromatic moiety is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide spectrum of activities including antimicrobial, antineoplastic, and antihypertensive effects.[2][3][4] The nitro group significantly influences the electronic properties of the benzamide system, often enhancing its biological activity.[2][3] The alkyl ketone portion of the molecule can play a crucial role in metabolic stability and receptor interactions.[5]

The logical impetus for the synthesis of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide likely stems from the desire to explore new chemical space within the broader class of biologically active nitroaromatic compounds. By combining the potent 4-nitrobenzoyl group with a less common aminoketone, researchers can investigate novel structure-activity relationships (SAR). This guide will, therefore, treat the compound as a research molecule and provide the necessary technical details for its synthesis and potential evaluation.

Synthetic Pathway and Experimental Protocol

The most direct and logical synthetic route to N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is via the acylation of 3-amino-3-methyl-2-butanone with 4-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of the target compound.

Synthesis of Precursor: 3-Amino-3-methyl-2-butanone

3-Amino-3-methyl-2-butanone is a key intermediate.[6] While commercially available, its synthesis can be achieved through various established methods, one of which is the reduction of the corresponding oxime.

Detailed Experimental Protocol for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide Synthesis

This protocol is a representative procedure based on standard amide bond formation reactions.[7][8]

Materials:

-

4-Nitrobenzoyl chloride

-

3-Amino-3-methyl-2-butanone hydrochloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of the Amine: In a round-bottom flask, suspend 3-amino-3-methyl-2-butanone hydrochloride (1.0 eq) in anhydrous DCM.

-

Basification: Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 20-30 minutes to liberate the free amine.

-

Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold amine mixture from step 2.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1311317-41-5 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

Characterization of the synthesized compound would typically involve:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups (amide C=O, nitro N-O).

-

Melting Point Analysis: To assess purity.

Discussion of Biological Significance

The biological relevance of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide can be inferred from the extensive research on its constituent chemical motifs.

The Nitrobenzamide Moiety: A Privileged Scaffold